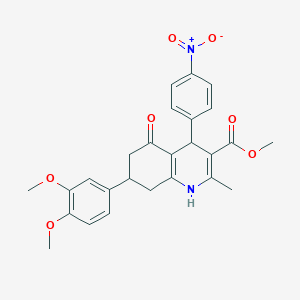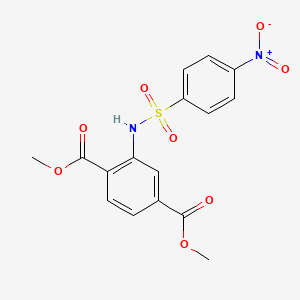![molecular formula C29H31N3O5S B11640442 4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドは、ピロリジン環、ピリジン部分、ベンゼンスルホンアミド基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、4-tert-ブチルフェニルスルホニルクロリドと3-ピコリルアミンをトリエチルアミンの存在下で反応させることから始まります。 この反応により中間体が生成され、その後他の試薬と反応させて最終生成物を生成します .
工業的製造方法
この化合物の工業的製造方法は、文献ではあまりよく報告されていません。一般的なアプローチには、実験室規模の合成方法のスケールアップ、反応条件の最適化、および最終生成物の純度と収率の保証が含まれます。
化学反応の分析
反応の種類
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、分子内の官能基を変換するために実施できます。
置換: 求核置換反応は、分子の特定の位置で起こることがあり、新しい誘導体の生成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。反応条件は、温度、溶媒、反応時間など、目的の変換に応じて異なります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元は還元された類似体の生成につながる可能性があります。
科学研究への応用
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドは、科学研究においていくつかの応用があります。
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子の生成を可能にします。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索する研究が進められています。
工業: この化合物は、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のベンゼンスルホンアミド誘導体とピロリジン含有分子が含まれます。例としては、以下が挙げられます。
独自性
4-{[2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-1-(ピリジン-3-イルメチル)-2,5-ジヒドロ-1H-ピロール-3-イル]カルボニル}-N,N-ジメチルベンゼンスルホンアミドの独自性は、独特の化学的および生物学的特性をもたらす、官能基と構造的特徴の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with a bipyridine structure, used in coordination chemistry and catalysis.
2,4-Di-tert-butylphenol: A phenolic compound used as an antioxidant in various applications.
Uniqueness
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for research and industrial use .
特性
分子式 |
C29H31N3O5S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
4-[(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C29H31N3O5S/c1-29(2,3)22-12-8-20(9-13-22)25-24(27(34)28(35)32(25)18-19-7-6-16-30-17-19)26(33)21-10-14-23(15-11-21)38(36,37)31(4)5/h6-17,25,33H,18H2,1-5H3/b26-24+ |
InChIキー |
VMDKNQKCZFECLS-SHHOIMCASA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
